N-(2,2-dimethoxyethyl)nicotinamide

Description

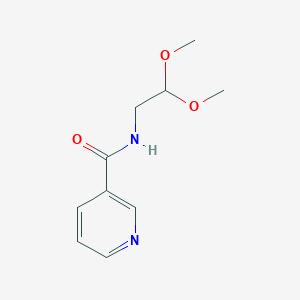

N-(2,2-Dimethoxyethyl)nicotinamide is a nicotinamide derivative characterized by a 2,2-dimethoxyethyl substituent attached to the nitrogen atom of the nicotinamide core. The crystal structure of its trifluoroacetyl-protected analog (C₂₄H₂₆N₃O₅F₃·H₂O) reveals a Z-conformation of the C=C double bond, stabilized by intramolecular hydrogen bonds involving N11, N18, and O24 . These structural features facilitate molecular packing and cyclization under specific conditions, such as treatment with trimethylsilyl iodide and K₂CO₃ in aqueous acetonitrile .

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

N-(2,2-dimethoxyethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C10H14N2O3/c1-14-9(15-2)7-12-10(13)8-4-3-5-11-6-8/h3-6,9H,7H2,1-2H3,(H,12,13) |

InChI Key |

GFEMQLVXDWCHTH-UHFFFAOYSA-N |

SMILES |

COC(CNC(=O)C1=CN=CC=C1)OC |

Canonical SMILES |

COC(CNC(=O)C1=CN=CC=C1)OC |

solubility |

26.4 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

N-(2-Hydroxyethyl)nicotinamide Derivatives

Compounds like 2-(alkyl/aromatic)amino-N-(2-hydroxyethyl)nicotinamide (e.g., 2-benzylamino-N-(2-hydroxyethyl)-nicotinamide) feature a hydroxyl group in place of the dimethoxyethyl moiety. Synthesis of these derivatives involves condensation reactions with 2-hydroxyethylamine, differing from the multi-step cyclization required for N-(2,2-dimethoxyethyl)nicotinamide .

2-Chloro-N-(2-(dimethylamino)ethyl)nicotinamide

This derivative replaces the dimethoxyethyl group with a dimethylaminoethyl chain and introduces a chlorine atom at the pyridine ring’s 2-position. The electron-withdrawing chlorine atom may alter electronic properties, affecting binding affinity in biological systems.

4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide

This compound substitutes the dimethoxyethyl group with a trifluoromethylbiphenyl-carbamoyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the biphenyl system may improve receptor binding. It acts as a potent and selective agonist, contrasting with the antioxidant profile of this compound .

Structural and Solubility Considerations

- Hydrogen Bonding : The dimethoxyethyl group in this compound supports intramolecular hydrogen bonds (N11–O24 and N18–O24), stabilizing its conformation and enhancing crystallinity . Hydroxyethyl analogs may form intermolecular hydrogen bonds, increasing solubility but reducing stability.

- Lipophilicity : The trifluoromethylbiphenyl group in the 4-methoxy analog significantly boosts lipophilicity, favoring blood-brain barrier penetration compared to the polar dimethoxyethyl group .

Preparation Methods

Hydrolysis of Nitrile Precursors

A widely reported method for synthesizing nicotinamide derivatives involves the hydrolysis of nitrile intermediates. In the context of N-(2,2-dimethoxyethyl)nicotinamide, 2-(2,2-dimethoxyethyl)nicotinonitrile serves as a critical precursor. As detailed in a synthesis protocol for related compounds, the nitrile group is hydrolyzed to an amide using a combination of sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) in methanol .

Procedure :

-

Reaction Setup : A solution of 2-(2,2-dimethoxyethyl)nicotinonitrile (26.1 mmol) in methanol is cooled to 0°C.

-

Reagent Addition : Aqueous NaOH (52.2 mmol) is added dropwise, followed by 30% H₂O₂ (52.2 mmol).

-

Reaction Conditions : The mixture is stirred at room temperature for 12 hours, enabling complete conversion of the nitrile to the amide functional group.

-

Workup : Solvents are evaporated, and the residue is extracted with ethyl acetate, washed with water, and dried over magnesium sulfate.

-

Purification : Column chromatography (ethyl acetate/hexane, 1:1) yields the pure amide with a reported efficiency of 90% .

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 2-(2,2-dimethoxyethyl)nicotinonitrile |

| Reagents | NaOH, H₂O₂, MeOH |

| Reaction Temperature | 0°C → RT |

| Yield | 90% |

| Purity (HPLC) | >99% |

This method is advantageous due to its mild conditions and high selectivity, minimizing side reactions such as over-oxidation to carboxylic acids .

| Variable | Optimal Condition |

|---|---|

| Catalyst | MnO₂ (0.23 mol per 0.96 mol nitrile) |

| Solvent System | Methanol-water (9:1) |

| Temperature | 90°C ± 5°C |

| Reaction Time | 6–8 hours |

Under these conditions, the reaction achieves full conversion with <1% nicotinic acid byproduct, as validated by HPLC .

Purification and Characterization

Purification Techniques :

-

Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients effectively separates the target amide from unreacted starting materials .

-

Vacuum Distillation : For large-scale production, vacuum distillation removes low-boiling solvents and byproducts .

Characterization Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.